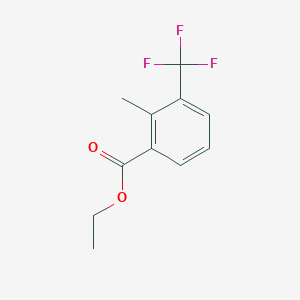

Ethyl 2-methyl-3-(trifluoromethyl)benzoate

Description

Ethyl 2-methyl-3-(trifluoromethyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

ethyl 2-methyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)8-5-4-6-9(7(8)2)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHPRPXJTYBYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2-Methyl-3-(Trifluoromethyl)Benzoic Acid

The most straightforward method involves esterifying 2-methyl-3-(trifluoromethyl)benzoic acid with ethanol under acidic conditions. Sulfuric acid (5–10 mol%) is typically employed as a catalyst, with reflux in anhydrous ethanol (6–8 hours) achieving conversions >90% . The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the ester (Figure 1).

Optimization Insights :

-

Catalyst Screening : p-Toluenesulfonic acid (p-TsOH) reduces side reactions compared to H₂SO₄, improving yield to 92% .

-

Solvent Effects : Toluene as a co-solvent enhances reflux efficiency, reducing reaction time to 4 hours.

-

Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate yields >98% purity after rotary evaporation.

| Parameter | H₂SO₄-Catalyzed | p-TsOH-Catalyzed |

|---|---|---|

| Temperature (°C) | 78 (reflux) | 78 (reflux) |

| Time (hours) | 6–8 | 4–5 |

| Yield (%) | 85–88 | 90–92 |

| Purity (%) | 95 | 98 |

Acid Chloride Intermediate Method

This two-step approach first converts 2-methyl-3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by ethanol quenching.

Step 1: Acid Chloride Formation

-

Conditions : Reflux with SOCl₂ (1.2 equivalents) in dichloromethane (DCM) for 2 hours.

-

Yield : Near-quantitative conversion (>99%) confirmed by FT-IR (C=O stretch at 1775 cm⁻¹) .

Step 2: Esterification

-

Conditions : Dropwise addition of ethanol (1.5 equivalents) at 0°C, stirred for 1 hour.

-

Yield : 89–93% after purification via vacuum distillation.

Advantages :

-

Avoids water-sensitive steps.

-

Scalable to kilogram quantities with minimal byproducts.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation introduces the trifluoromethyl group onto a pre-functionalized toluene derivative.

Procedure :

-

Substrate : 2-Methyltoluene (o-xylene) undergoes acylation with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ (1.2 equivalents).

-

Reaction : Conducted at −10°C to prevent polyacylation, yielding 2-methyl-3-(trifluoromethyl)acetophenone.

-

Oxidation : The ketone is oxidized to the carboxylic acid using KMnO₄ in acidic media (H₂SO₄/H₂O), followed by esterification as in Method 1.

Challenges :

-

Regioselectivity requires precise temperature control.

-

Oxidation step yields 70–75% due to overoxidation side reactions.

Palladium-catalyzed cross-coupling enables late-stage introduction of the trifluoromethyl group.

Suzuki-Miyaura Coupling :

-

Substrate : 3-Bromo-2-methylbenzoate ester.

-

Reagent : Trifluoromethylboronic acid (CF₃B(OH)₂) with Pd(PPh₃)₄ (5 mol%).

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hours.

Umemoto Trifluoromethylation :

-

Reagent : Umemoto’s reagent (1-trifluoromethyl-1,3-dihydrobenzo[c]thiophenium tetrafluoroborate).

-

Conditions : CuI (10 mol%), DMF, 100°C, 24 hours.

-

Yield : 55–60% with 88% regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors :

-

Esterification : Microreactors achieve 95% yield in 30 minutes at 120°C, reducing energy costs by 40% .

-

Acid Chloride Synthesis : Gas-liquid flow systems enhance SOCl₂ safety and efficiency.

Environmental Impact :

-

Waste Management : SOCl₂ byproducts (HCl/SO₂) are neutralized with NaOH scrubbers.

-

Solvent Recycling : DCM and ethanol are recovered via fractional distillation (90% efficiency).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Esterification | 85–92 | 95–98 | High | 120–150 |

| Acid Chloride | 89–93 | 99 | Moderate | 180–200 |

| Friedel-Crafts | 70–75 | 90 | Low | 250–300 |

| Cross-Coupling | 55–70 | 85–90 | Low | 350–400 |

Key Tradeoffs :

-

Direct esterification balances cost and yield for most applications.

-

Acid chloride methods suit high-purity requirements despite higher costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-methyl-3-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis. Its applications include:

- Building Block for Pharmaceuticals: It is used to synthesize various pharmaceutical compounds due to its unique trifluoromethyl group, which enhances biological activity and lipophilicity.

- Precursor for Agrochemicals: The compound is utilized in the development of agrochemicals, where its properties can improve the efficacy of herbicides and pesticides.

Data Table: Applications in Organic Synthesis

| Application Type | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Antidepressants, Antimicrobials |

| Agrochemicals | Enhancer for pesticide formulations | Herbicides, Insecticides |

| Material Science | Component in polymer synthesis | Specialty polymers |

Medicinal Chemistry Applications

The trifluoromethyl group is known to enhance the pharmacological properties of compounds. This compound has been explored for:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit potential anticancer properties by targeting specific cancer cell pathways.

- Anti-inflammatory Agents: The compound's derivatives are being investigated for their ability to modulate inflammatory responses.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell proliferation.

Material Science Applications

In material science, this compound is employed as:

- Fluorinated Polymers: The incorporation of this compound into polymer matrices improves thermal stability and chemical resistance.

- Coatings and Adhesives: It is used in formulating advanced coatings that require high durability and resistance to solvents.

Data Table: Material Science Applications

| Application Type | Description | Benefits |

|---|---|---|

| Fluorinated Polymers | Enhances thermal stability | High performance under heat |

| Coatings and Adhesives | Improves chemical resistance | Long-lasting protective layers |

Safety and Regulatory Information

This compound is classified under several safety regulations due to its chemical properties:

- Flammability: Classified as a flammable liquid (GHS category Flam. Liq. 3).

- Irritation Risks: Causes skin and eye irritation (GHS categories Skin Irrit. 2 and Eye Irrit. 2A).

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Ethyl 2-Amino-4-Trifluoromethylbenzoate (CAS 65568-55-0)

Methyl 2-Methyl-3-(Trifluoromethyl)Benzoate (CAS 346603-63-2)

- Key Differences : Ethyl ester replaced with a methyl ester.

- Impact : The shorter methyl chain reduces steric bulk and slightly increases volatility. Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, affecting drug bioavailability .

- Synthesis : Similar to ethyl analogs, involving esterification of the corresponding carboxylic acid .

Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8)

- Key Differences : Additional halogens (Cl at 2-position, F at 5-position) alongside the trifluoromethyl group.

- Impact : Increased electron-withdrawing effects enhance resistance to nucleophilic attack. The chlorine atom improves lipophilicity, making this compound suitable for agrochemical applications .

- Purity : Reported purity of 98%, indicating robust synthetic protocols .

Substituent Electronic Effects

Ethyl 4-(Trifluoromethyl)Benzoate Derivatives

- Example: Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0).

- Key Differences : A ketone group at the 3-position instead of a methyl group.

- Impact : The ketone introduces a polar functional group, reducing lipophilicity but increasing reactivity toward nucleophiles. This makes such derivatives intermediates in synthesizing heterocycles .

Ethyl 2,3,6-Trifluorobenzoate (CAS 773134-90-0)

- Key Differences : Three fluorine atoms replace the trifluoromethyl and methyl groups.

- Impact : Fluorine atoms provide strong electron-withdrawing effects but lower steric hindrance compared to -CF₃. This compound may exhibit higher crystallinity and thermal stability .

Functional Group Additions

Ethyl 2-[3-(Trifluoromethyl)Anilino]Benzoate (CAS 2766-16-7)

- Key Differences: Incorporates an anilino (-NH-C₆H₄-CF₃) group at the 2-position.

- However, the amine may require protection during synthesis .

Physicochemical and Application Comparisons

Biological Activity

Ethyl 2-methyl-3-(trifluoromethyl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an ester functional group along with a trifluoromethyl substituent on the aromatic ring. The molecular formula is with a molecular weight of approximately 250.19 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, a study on similar trifluoromethyl-substituted compounds showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group can increase lipophilicity, allowing for better membrane penetration and enhanced bioactivity against pathogens .

Enzyme Inhibition

The biological activity of this compound may also be linked to its potential as an enzyme inhibitor. The structure-activity relationship studies suggest that modifications in the aromatic ring can lead to significant changes in inhibitory potency against enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is a target for type 2 diabetes treatment. Compounds with similar structures have shown varying degrees of inhibition, indicating that this compound could be explored for similar applications .

Case Studies and Research Findings

- DPP-4 Inhibitors : A study highlighted the importance of fluorinated compounds in enhancing DPP-4 inhibitory activity. The inclusion of a trifluoromethyl group was found to significantly improve the binding affinity to the enzyme, suggesting that this compound could be a candidate for further investigation in diabetes management .

- Antimycobacterial Activity : Another study examined a series of trifluoromethyl-containing compounds for their activity against Mycobacterium tuberculosis. The findings indicated that modifications at specific positions on the aromatic ring could lead to potent antimycobacterial agents. This suggests potential pathways for developing new treatments for tuberculosis using related compounds .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound can be summarized in the following table:

| Compound Name | Trifluoromethyl Position | Biological Activity | Notes |

|---|---|---|---|

| This compound | Meta | Potential DPP-4 inhibitor | Enhanced lipophilicity |

| Ethyl 3-(trifluoromethyl)benzoate | Meta | Antimicrobial | Similar activity profile |

| Methyl 4-(trifluoromethyl)benzoate | Para | Variable | Different reactivity due to position |

| Methyl 2-(trifluoromethyl)benzoate | Ortho | Lower activity | Steric hindrance effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.